

Technical Guide: Fulvestrant Impurity 3 in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Fulvestrant Impurity 3

CAS No.: 1621885-81-1

Cat. No.: B601968

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Executive Summary

Fulvestrant Impurity 3 (CAS: 1621885-81-1) acts as a critical reference standard in the quality control and stability profiling of Fulvestrant API and drug products.^[1] Chemically identified as (7 α ,17 β)-17-(Acetyloxy)-3-hydroxy-7-[9-[(methylsulfonyl)oxy]nonyl]estra-1,3,5(10)-trien-6-one, this molecule represents a convergence of process-related synthesis carryover (mesylate intermediate, acetate protection) and oxidative degradation (6-keto formation).^[1]

Its analysis is pivotal for two reasons:

- **Process Control:** It markers the efficiency of the side-chain coupling and deprotection steps.
- **Safety Monitoring:** It contains a mesylate group (a structural alert for genotoxicity) and a 6-keto moiety (indicative of oxidative stress).^[1]

Chemical Identity & Structural Significance^{[1][2][3]} Nomenclature and Properties

Property	Detail
Common Name	Fulvestrant Impurity 3
CAS Number	1621885-81-1
Chemical Name	(7 α ,17 β)-17-(Acetyloxy)-3-hydroxy-7-[9-[(methylsulfonyl)oxy]nonyl]estra-1,3,5(10)-trien-6-one
Molecular Formula	C ₃₀ H ₄₄ O ₇ S
Molecular Weight	548.73 g/mol
Functional Groups	6-Keto (Oxidation), 17-Acetate (Protection), 9-Mesylate (Leaving Group)

Structural Insight

Unlike standard degradation products (e.g., Fulvestrant Sulfone), Impurity 3 is a hybrid impurity. [\[1\]](#)

- The Mesylate Tail: The 9-[(methylsulfonyl)oxy]nonyl chain indicates this molecule originates from the alkylation intermediate before the final pentafluoropentyl side chain is attached. [\[1\]](#)
The mesylate is a leaving group intended to be displaced by the fluorinated thiol. [\[1\]](#)
- The 6-Keto Core: The presence of a ketone at position 6 (benzylic to the aromatic A-ring) suggests the intermediate underwent benzylic oxidation, a common degradation pathway for estrogen derivatives exposed to air or light during processing. [\[1\]](#)

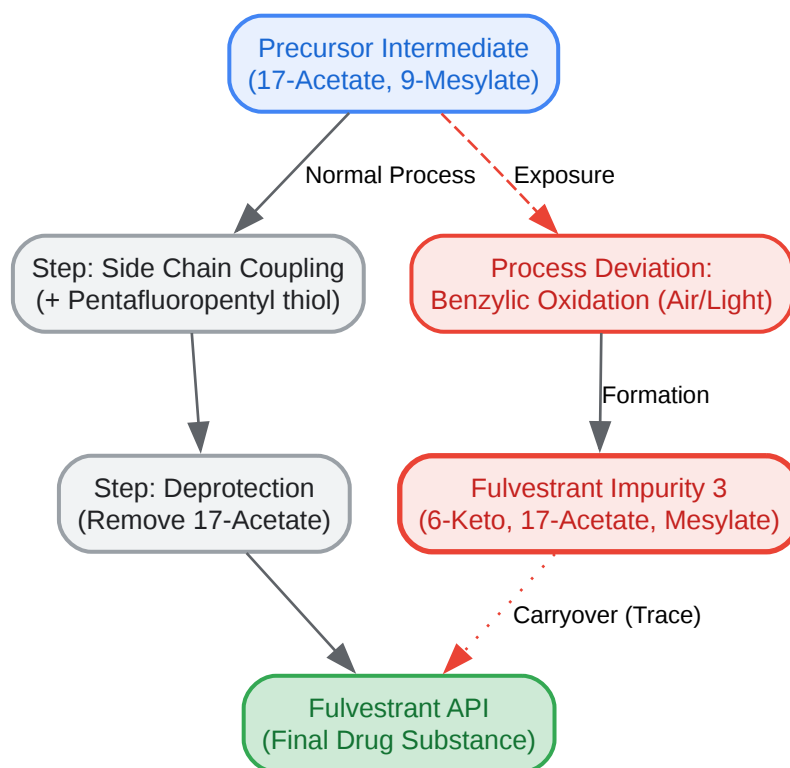
Formation Pathway & Control Strategy

The presence of Impurity 3 signals specific deviations in the synthetic workflow. [\[1\]](#)

Understanding its origin allows for targeted process control. [\[1\]](#)

Synthesis & Degradation Map

The following diagram illustrates the genesis of Impurity 3 from the key intermediate.



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Figure 1: Mechanistic pathway showing Impurity 3 as an oxidative degradation product of the mesylate synthetic intermediate.[1]

Analytical Methodology

Detecting Impurity 3 requires a method capable of resolving the polar 6-keto species from the lipophilic parent drug.[1] The 6-keto group extends the conjugation of the A-ring, altering the UV absorption profile compared to Fulvestrant.[1]

HPLC Method Parameters (Standard Protocol)

This protocol is designed to separate process intermediates (like Impurity 3) from the API.[1]

- Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax), 150 x 4.6 mm, 3.5 μ m.[1]
- Mobile Phase A: Water (0.1% Phosphoric Acid or Formic Acid).[1]
- Mobile Phase B: Acetonitrile:Methanol (50:50).[1]

- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 40°C.
- Detection: UV at 225 nm (Optimal for 6-keto absorption).[1]
- Injection Volume: 10-20 µL.

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	60	40
15.0	20	80
25.0	5	95
30.0	5	95
30.1	60	40

| 35.0 | 60 | 40 |[1]

System Suitability & Validation

To ensure the method effectively controls Impurity 3, the following criteria must be met:

- Resolution (Rs): > 2.0 between Impurity 3 and the nearest peak (often the non-oxidized mesylate intermediate).[1]
- Relative Response Factor (RRF): The 6-keto group significantly increases UV absorbance at 225 nm.[1] An RRF must be established (typically > 1.0 relative to Fulvestrant) to prevent underestimation if calculating by area normalization.[1]
- LOD/LOQ: Must be established at < 0.05% (reporting threshold) due to the structural alert (mesylate).

Critical Quality Attributes (CQA) Application

Impurity 3 is not just a passive contaminant; it is a diagnostic marker.[1]

Genotoxicity Assessment (ICH M7)

The mesylate group in Impurity 3 is a potential alkylating agent.[1] While high molecular weight mesylates often have reduced bioavailability/reactivity compared to small molecules (like methyl methanesulfonate), regulatory bodies (FDA/EMA) require a risk assessment.[1]

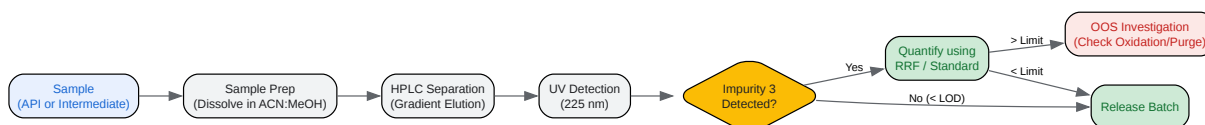
- Action: Impurity 3 is used as a spiking standard in the Purge Factor Analysis to demonstrate that the downstream coupling and purification steps effectively remove this intermediate to below the Threshold of Toxicological Concern (TTC).[1]

Stability Indicating Marker

The "6-keto" functionality indicates oxidative instability in the manufacturing process.[1]

- Root Cause Analysis: If Impurity 3 levels rise in the intermediate stage, it indicates a failure in the inert gas blanketing (Nitrogen/Argon) during the reaction or storage of the intermediate.[1]

Analytical Workflow



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Figure 2: Routine QC workflow for monitoring Impurity 3.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 172866354, **Fulvestrant Impurity 3**. Retrieved from [\[Link\]](#)

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Sources

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